molecular formula C14H19FN2O3S B5907485 N-(3-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide

N-(3-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide

Cat. No.: B5907485
M. Wt: 314.38 g/mol
InChI Key: BRWXPIFUTRIAQE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl derivative, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(3-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidinyl group may enhance binding affinity. The methanesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide
  • N-(3-bromophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide

Uniqueness

N-(3-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-11(14(18)16-8-3-4-9-16)17(21(2,19)20)13-7-5-6-12(15)10-13/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWXPIFUTRIAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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